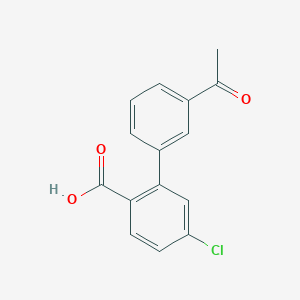

2-(3-Acetylphenyl)-4-chlorobenzoic acid

Descripción

2-(3-Acetylphenyl)-4-chlorobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position of the benzene ring and a 3-acetylphenyl group at the 2-position. This structural configuration imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

The acetyl group at the 3-position of the phenyl ring may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and supramolecular assembly . The chlorine substituent at the 4-position is a common motif in bioactive molecules, contributing to electronic effects and metabolic stability .

Propiedades

IUPAC Name |

2-(3-acetylphenyl)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXBEBHDYGXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689755 | |

| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-09-0 | |

| Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)-4-chlorobenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-acetylphenyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Acetylphenyl)-4-chlorobenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: 2-(3-Carboxyphenyl)-4-chlorobenzoic acid.

Reduction: 2-(3-Hydroxyphenyl)-4-chlorobenzoic acid.

Substitution: 2-(3-Acetylphenyl)-4-methoxybenzoic acid (if methoxide is used).

Aplicaciones Científicas De Investigación

Chemistry: 2-(3-Acetylphenyl)-4-chlorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study the effects of aromatic carboxylic acids on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, 2-(3-Acetylphenyl)-4-chlorobenzoic acid is employed in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of 2-(3-Acetylphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Antibacterial Efficiency

- 4-Chlorobenzoic acid derivatives (e.g., molecular salts and cocrystals) exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Molecular salts (e.g., compound 2 in ) show higher activity than cocrystals due to improved solubility and ionic interactions .

- 2-(3-Acetylphenyl)-4-chlorobenzoic acid may exhibit enhanced activity compared to simpler derivatives, as acetyl groups can act as electron-withdrawing moieties, altering electronic distribution and interaction with bacterial targets .

Biodegradation

- 4-Chlorobenzoic acid is metabolized by Arthrobacter globiformis via dehalogenation, releasing >96% chlorine. Substituted derivatives (e.g., with acetyl groups) may resist degradation due to steric hindrance or altered enzyme recognition .

Supramolecular and Crystallographic Behavior

- Halogen Bonding: In 4-chlorobenzoic acid cocrystals (e.g., compound 1 in ), chlorine participates in halogen bonding (Cl···N), stabilizing the crystal lattice. The acetyl group in 2-(3-Acetylphenyl)-4-chlorobenzoic acid may introduce competing hydrogen-bonding interactions (C=O···H), altering packing efficiency .

- Thermodynamic Stability: Molecular salts of chlorobenzoic acids exhibit higher cohesive packing energies (e.g., compound 2: Ecp = −96.45 kcal/mol) than cocrystals, suggesting that ionic interactions dominate over neutral hydrogen bonding in stability .

Pharmacological Potential

- 4-Chlorobenzoic acid derivatives serve as intermediates in pharmaceuticals like indometacin and moclobemide . The acetylphenyl group in 2-(3-Acetylphenyl)-4-chlorobenzoic acid could position it as a precursor for anti-inflammatory or CNS-targeted drugs, leveraging its hybrid aromatic-acetyl structure .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.